8-Bromo-2-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-2-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one is a heterocyclic compound that contains a bromine atom, a methyl group, and a thiazinone ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one typically involves the reaction of 2-aminothiophenol with a suitable brominated precursor under controlled conditions. One common method involves the use of 8-aroylpyrrolo[2,1-c][1,4]oxazine-1,6,7-triones with o-aminothiophenol in 1,4-dioxane at room temperature . The reaction proceeds rapidly, resulting in the formation of the desired thiazinone compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. Optimization of reaction parameters such as temperature, solvent, and reaction time is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-2-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The thiazinone ring can be oxidized or reduced under appropriate conditions to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form polycyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiazinone derivatives, while oxidation and reduction can lead to different oxidation states of the thiazinone ring.
Scientific Research Applications
8-Bromo-2-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the synthesis of novel polymers and materials with unique electronic and optical properties.
Biological Studies: The compound is investigated for its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 8-Bromo-2-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one involves its interaction with specific molecular targets. The bromine atom and the thiazinone ring play crucial roles in binding to target proteins or enzymes, leading to modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2H-benzo[b][1,4]thiazin-3(4H)-one: Lacks the bromine atom, which can affect its reactivity and binding properties.
8-Chloro-2-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one: Similar structure but with a chlorine atom instead of bromine, leading to different chemical and biological properties.
2-Methyl-2H-benzo[b][1,4]thiazin-3(4H)-one derivatives: Various derivatives with different substituents on the thiazinone ring.
Uniqueness
8-Bromo-2-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for specific applications where bromine’s properties are advantageous.
Properties
Molecular Formula |
C9H8BrNOS |
---|---|
Molecular Weight |
258.14 g/mol |
IUPAC Name |
8-bromo-2-methyl-4H-1,4-benzothiazin-3-one |
InChI |
InChI=1S/C9H8BrNOS/c1-5-9(12)11-7-4-2-3-6(10)8(7)13-5/h2-5H,1H3,(H,11,12) |
InChI Key |
KVUDPPYSLZTOMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)NC2=C(S1)C(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.